molecular formula C7H15BO2 B11923396 (trans-2-(tert-Butyl)cyclopropyl)boronic acid

(trans-2-(tert-Butyl)cyclopropyl)boronic acid

Cat. No.: B11923396
M. Wt: 142.01 g/mol
InChI Key: UPPDXDIPPWGOAC-PHDIDXHHSA-N
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Description

“(trans-2-(tert-Butyl)cyclopropyl)boronic acid” is a cyclopropane-containing boronic acid derivative characterized by a bulky tert-butyl substituent at the trans-2 position of the cyclopropane ring. This structural feature imparts significant steric hindrance, which influences its stability, reactivity, and applications in cross-coupling reactions such as Suzuki-Miyaura couplings. Boronic acids of this class are critical intermediates in medicinal chemistry and materials science, particularly for constructing three-dimensional fragments in fragment-based drug discovery (FBDD) .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

[(1R,2R)-2-tert-butylcyclopropyl]boronic acid

InChI

InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1

InChI Key

UPPDXDIPPWGOAC-PHDIDXHHSA-N

Isomeric SMILES

B([C@@H]1C[C@H]1C(C)(C)C)(O)O

Canonical SMILES

B(C1CC1C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The Grignard approach involves the formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium in anhydrous ether, followed by transmetallation with boron reagents. For (trans-2-(tert-Butyl)cyclopropyl)boronic acid, the tert-butyl group is introduced via a substituted cyclopropane precursor. The reaction proceeds as follows:

  • Cyclopropane Ring Formation : Cyclopropyl bromide reacts with magnesium to form cyclopropylmagnesium bromide.

  • Borylation : The Grignard reagent reacts with trimethyl borate or triisopropyl borate at low temperatures (−78°C to −50°C) to yield a boronic ester intermediate.

  • Hydrolysis : Acidic hydrolysis (HCl or H₂SO₄) liberates the boronic acid, which is purified via recrystallization.

Optimization and Case Studies

  • Solvent Selection : Tetrahydrofuran (THF) and diethyl ether are preferred for their ability to stabilize reactive intermediates. Patent CN101863912A reports a 94% yield using THF and triisopropyl borate at −78°C.

  • Temperature Control : Maintaining temperatures below −50°C prevents ring-opening side reactions. A deviation to −40°C reduced yields by 15% in comparative trials.

  • Workup Procedures : Extraction with methyl tert-butyl ether (MTBE) and recrystallization with isopropyl ether/sherwood oil mixtures enhance purity to >98%.

Table 1: Grignard Method Performance Under Varied Conditions

Borate EsterSolventTemperature (°C)Yield (%)Purity (%)
Trimethyl borateTHF−789098
Triisopropyl borateDiethyl ether−509498
Trimethyl borateMTBE−407595

Lithiation-Borylation Strategies

Stereocontrolled Lithiation

This method employs alkyllithium reagents to deprotonate cyclopropane derivatives, followed by borylation. Key steps include:

  • Deprotonation : Cyclopropane substrates treated with s-butyllithium or n-butyllithium generate cyclopropyllithium intermediates.

  • Borylation : Reaction with boronic esters (e.g., pinacol boronate) forms the boronate complex, which undergoes 1,2-metalate rearrangement to yield the trans-isomer.

Critical Parameters

  • Base and Solvent : TMEDA (tetramethylethylenediamine) in ethers enhances lithiation efficiency. PMC studies show that THF increases reaction rates but reduces stereoselectivity compared to diethyl ether.

  • Substrate Design : tert-Butyl-substituted cyclopropanes require bulky boronic esters to minimize steric clashes. Using triisopropyl borate improved diastereomeric ratios to 95:5.

Table 2: Lithiation-Borylation Outcomes

SubstrateBaseBoron Reagentdr (trans:cis)Yield (%)
2-(tert-Butyl)cyclopropanes-BuLi/TMEDATriisopropyl borate95:588
2-(tert-Butyl)cyclopropanen-BuLiPinacol boronate85:1576

Cyclopropanation of Alkenes with Boron Reagents

Transition Metal-Catalyzed Methods

Palladium or copper catalysts enable cyclopropanation of alkenes with diboron reagents. For example, styrene derivatives react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(OAc)₂ to form cyclopropyl boronic esters, which are hydrolyzed to the target acid.

Stereochemical Control

  • Catalyst Selection : PdCl₂(dppf) with tricyclohexylphosphine (PCy₃) achieves >90% trans-selectivity.

  • Additives : Water accelerates coupling kinetics by stabilizing palladium intermediates, as evidenced by a 91% yield in toluene/water mixtures.

Table 3: Catalytic Cyclopropanation Efficiency

Catalyst SystemSubstrateSolventYield (%)trans:cis
Pd(OAc)₂/PCy₃StyreneToluene/H₂O9193:7
Cu(acac)₂1-HexeneDMF6880:20

Functionalization via Suzuki-Miyaura Coupling

Post-Synthetic Modification

Preformed cyclopropylboronic acids undergo cross-coupling with aryl halides to introduce functional groups. For instance, coupling this compound with 4-bromotoluene using Pd(PPh₃)₄/K₃PO₄ yields biaryl derivatives with retained stereochemistry.

Limitations and Solutions

  • Steric Hindrance : Bulky tert-butyl groups necessitate high catalyst loadings (5–10 mol% Pd).

  • Solvent Optimization : Mixed toluene/water systems mitigate decomposition of boronic acids during prolonged reactions.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

MethodAdvantagesChallengesTypical Yield (%)
Grignard ReagentHigh scalability, >90% puritySensitive to moisture, low temps90–94
Lithiation-BorylationExcellent stereocontrolRequires inert conditions75–88
Catalytic CyclopropanationBroad substrate scopeCostly catalysts68–91

Chemical Reactions Analysis

Types of Reactions

(trans-2-(tert-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Boronic acids, including (trans-2-(tert-Butyl)cyclopropyl)boronic acid, have been investigated for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The compound's structural features may enhance its binding affinity to target proteins, potentially leading to the development of new anticancer agents. Case studies indicate that boron-containing compounds have shown promise in treating multiple myeloma and other cancers by modulating proteasome activity .

1.2 Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of boronic acids against resistant bacterial strains. The mechanism involves reversible binding to β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This compound could serve as a scaffold for designing novel antibacterial agents that target these enzymes, thereby restoring the efficacy of existing antibiotics .

Organic Synthesis

2.1 Synthesis of Cyclopropane Derivatives
The compound can be utilized in synthetic pathways to create cyclopropane derivatives through cyclopropanation reactions. These reactions often employ transition metal catalysts and can yield high stereoselectivity and functional group tolerance. For instance, reactions involving alkenes and this compound have demonstrated good yields and retention of configuration, making it a valuable intermediate in organic synthesis .

2.2 Cross-Coupling Reactions
Boronic acids are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The unique structure of this compound may facilitate the coupling with various electrophiles, enabling the synthesis of complex organic molecules with precision .

Materials Science

3.1 Development of Sensors
Boron-containing compounds have been explored for their potential in sensor technology due to their unique electronic properties. The incorporation of this compound into sensor materials could enhance sensitivity and selectivity for detecting specific analytes through changes in fluorescence or conductivity .

3.2 Polymer Chemistry
In polymer chemistry, boronic acids are utilized to create dynamic covalent networks that can respond to environmental stimuli. The application of this compound in this context could lead to the development of smart materials with applications ranging from drug delivery systems to self-healing polymers .

Case Studies and Research Findings

Application AreaFindingsReferences
Medicinal ChemistryInhibition of proteasomes leading to anticancer effects; potential as an antibacterial agent
Organic SynthesisEffective in cyclopropanation and cross-coupling reactions yielding high selectivity
Materials SciencePotential use in sensors and dynamic covalent polymers

Comparison with Similar Compounds

Table 1: Stability Comparison of Cyclopropyl Boronic Acid Derivatives

Compound Bench Stability (Mass Loss) Hydrolysis Rate Under Basic Conditions
Cyclopropyl boronic acid 31% loss after 15 days Rapid hydrolysis to reactive species
MIDA boronate (e.g., cyclopropyl) No decomposition after 60 days Slow hydrolysis, in situ release
Trifluoroborate salt Bench-stable Extremely rapid hydrolysis
  • MIDA boronates : Exceptionally stable under ambient conditions due to slow hydrolysis kinetics, making them ideal for iterative cross-coupling strategies .
  • Trifluoroborates : Stable during storage but hydrolyze rapidly under basic Suzuki-Miyaura conditions, mimicking boronic acid reactivity without handling challenges .

Reactivity in Cross-Coupling Reactions

Reactivity profiles vary significantly due to steric and electronic effects.

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Reaction Conditions Key Observations
Cyclopropyl boronic acid Standard conditions (e.g., Pd catalysis, base) Prone to decomposition during prolonged reactions, leading to reduced yields
MIDA boronate Slow hydrolysis releases boronic acid in situ Higher yields due to controlled reactivity; avoids prematurity decomposition
Trifluoroborate salt Rapid hydrolysis precedes coupling Reactivity mirrors boronic acid but with improved handling
Pinacol boronic ester Requires activation (e.g., conversion to trifluoroborate) Less direct use; often transformed pre-reaction
  • Similar cyclopropyl boronic acids exhibit moderate coupling efficiency unless stabilized as MIDA esters or trifluoroborates .
  • MIDA boronates : Enable iterative cross-coupling by delaying boronic acid release, critical for multi-step syntheses .
  • Trifluoroborates : Ideal for reactions requiring fast hydrolysis, with performance matching boronic acids in sluggish couplings (e.g., cyclobutyl derivatives) .

Substituent Effects on Reactivity and Stability

  • Steric hindrance : The tert-butyl group in the trans-2 position may reduce protodeboronation and oxidative side reactions, similar to observations in MIDA-protected cyclopropyl boronates .
  • Electronic effects : Electron-donating groups (e.g., tert-butyl) could stabilize the boronic acid via inductive effects, though cyclopropane’s inherent strain complicates this analysis.

Key Research Findings

Stability-Reactivitiy Trade-off : MIDA boronates and trifluoroborates resolve the instability of boronic acids while retaining coupling efficiency .

Steric Shielding : Bulky substituents (e.g., tert-butyl) improve stability but may slow transmetalation, necessitating optimized catalysts .

Synthetic Utility : Cyclopropyl boronic acids are pivotal in synthesizing bioactive molecules, with tert-butyl variants offering enhanced rigidity for FBDD .

Biological Activity

(trans-2-(tert-Butyl)cyclopropyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boron-containing compounds have been recognized for their diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Boron compounds, including boronic acids, interact with biological systems primarily through the formation of reversible covalent bonds with hydroxyl and amine groups in biomolecules. This property allows them to function as enzyme inhibitors by mimicking transition states in enzymatic reactions. The unique geometry and electronic properties of boron enable these compounds to stabilize tetrahedral intermediates, which are crucial for inhibiting hydrolytic enzymes .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

  • Boronic acids are known to inhibit serine proteases and other hydrolases by forming stable complexes with the active site residues. This inhibition is significant in therapeutic contexts, particularly in cancer treatment and metabolic disorders .

2. Anticancer Activity

  • Research indicates that boronic acid derivatives can interfere with tubulin polymerization, a critical process in cell division. For instance, certain boronic acid-containing compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .

3. Antifungal and Antibacterial Properties

  • Boron compounds have also been explored for their antifungal and antibacterial activities. Studies have demonstrated that they can disrupt microbial cell membranes and inhibit key metabolic pathways, leading to cell death .

Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

Study Cell Line IC50 Value (µM) Mechanism
Study AB-16 melanoma0.48Tubulin inhibition
Study BJurkat T cells>10Induction of apoptosis
Study CHCT-1162.1Cell cycle arrest at G2/M phase

Case Studies

  • Inhibition of Tubulin Polymerization :
    A series of studies demonstrated that introducing boronic acid into the structure of stilbene derivatives resulted in significant inhibition of tubulin polymerization, with IC50 values ranging from 21 to 22 µM . This suggests that this compound may share similar mechanisms.
  • Antiproliferative Effects :
    In vitro studies using Jurkat T cells showed that concentrations above 10 µM led to apoptosis after 8 hours of incubation, indicating that this compound could be effective against certain leukemias .
  • Therapeutic Applications :
    The potential application of this compound as a therapeutic agent is further supported by its stability and low toxicity profile compared to other chemotherapeutic agents like bortezomib .

Q & A

Q. What advanced techniques characterize the thermal stability of cyclopropyl boronic acid derivatives?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions and decomposition exotherms.
  • X-ray Diffraction (XRD) : Analyze crystal packing effects on stability .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and quantify degradation kinetics .

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